2-(4-Chlorophenylthio)acetamidoxime

Beschreibung

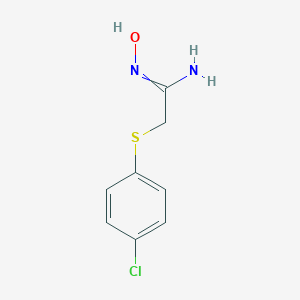

2-(4-Chlorophenylthio)acetamidoxime is a substituted acetamidoxime derivative characterized by a 4-chlorophenylthio group (-S-C₆H₄-Cl) attached to the acetamidoxime core (CH₂-C(=NOH)-NH₂). The 4-chlorophenylthio moiety likely enhances lipophilicity and electronic properties, influencing binding interactions in biological systems .

Eigenschaften

Molekularformel |

C8H9ClN2OS |

|---|---|

Molekulargewicht |

216.69g/mol |

IUPAC-Name |

2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChI-Schlüssel |

QZQBWSKCYMEUSH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1SCC(=NO)N)Cl |

Isomerische SMILES |

C1=CC(=CC=C1SC/C(=N\O)/N)Cl |

Kanonische SMILES |

C1=CC(=CC=C1SCC(=NO)N)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyrimidinylthioacetamidoximes (Antiarrhythmic Agents)

Compounds such as 2-[4-(p-chlorobenzylamino)-6-methyl-2-pyrimidinylthio]acetamidoxime dihydrochloride (6a) and 2-[4-(1,3-benzodioxol-5-ylmethylamino)-6-propyl-2-pyrimidinylthio]acetamidoxime (6g) () share the acetamidoxime scaffold but feature pyrimidinylthio substituents. These compounds exhibit potent antiarrhythmic activity, with 6a and 6g identified as the most effective in their series. Key differences include:

- Substituent Effects : The pyrimidinyl group introduces nitrogen-rich heterocyclic rings, enhancing hydrogen bonding and π-π stacking with cardiac ion channels.

- Activity : Compared to 2-(4-chlorophenylthio)acetamidoxime, these derivatives show higher specificity for arrhythmia targets due to their extended aromatic systems .

| Compound | Substituent | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 6a | Pyrimidinylthio + p-Cl-benzyl | Not reported | Antiarrhythmic |

| This compound | 4-Cl-Ph-S- | ~218 (inferred) | Underexplored |

2-(4-Fluorobenzylsulphonyl)acetamidoxime (Chelator and Antimicrobial Agent)

2-(4-Fluorobenzylsulphonyl)acetamidoxime (CAS 175276-85-4) differs in its sulphonyl (-SO₂-) linker and fluorine substituent ():

- Physicochemical Properties : Molecular weight = 246.26; white solid with 97% purity ().

- Applications: Pharmaceutical Intermediate: Used in drug synthesis due to its sulfonyl group, which improves metabolic stability. Antimicrobial Activity: Investigated for antifungal and antibacterial effects .

| Property | 2-(4-Fluorobenzylsulphonyl)acetamidoxime | This compound |

|---|---|---|

| Substituent | 4-F-Ph-SO₂- | 4-Cl-Ph-S- |

| Molecular Weight | 246.26 | ~218 |

| Key Applications | Chelation, antimicrobial | Likely pharmaceutical |

2-[3-(Trifluoromethyl)phenyl]acetamidoxime (Structural Analog)

This compound (CAS 925393-51-7) features a trifluoromethyl (-CF₃) group ():

- Physicochemical Properties : Molecular weight = 218.18; white solid with 97% purity.

- Handling : Stable at ambient temperatures, similar to the chlorophenylthio analog .

Morpholin-4-yl Acetamidoxime Derivatives

N-Hydroxy-2-morpholin-4-yl-acetamidine () incorporates a morpholine ring, enhancing solubility and bioavailability:

- Price : $60–$110 for 100–500 mg.

- Applications: Not explicitly stated but likely targets neurological or metabolic pathways due to morpholine’s prevalence in CNS drugs.

Key Research Findings and Trends

Antiarrhythmic Activity : Pyrimidinylthio derivatives (e.g., 6a, 6g) outperform simpler phenylthio analogs, suggesting that heterocyclic extensions improve cardiac ion channel modulation .

Chelation vs. Antimicrobial Roles : Sulfonyl groups (as in 4-fluorobenzylsulphonyl) enhance metal-binding capacity, while thioethers (e.g., 4-chlorophenylthio) may prioritize redox activity or receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.